![molecular formula C25H18ClN3O3 B15173880 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinolinone core through cyclization reactions.
- Introduction of the chloro and hydroxy groups via halogenation and hydroxylation reactions.
- Attachment of the biphenyl and pyrazolyl groups through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts and reagents.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice.
- Implementation of purification techniques, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the quinolinone core to quinoline.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield quinolinone derivatives with carbonyl groups.
- Reduction may yield quinoline derivatives.
- Substitution may yield various functionalized quinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Biphenyl Derivatives: Compounds with biphenyl groups but different core structures.
Pyrazole Derivatives: Compounds with pyrazole groups but different core structures.
Uniqueness
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups and aromatic rings may result in unique interactions with biological targets and distinct reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C25H18ClN3O3 |
|---|---|
Molekulargewicht |
443.9 g/mol |
IUPAC-Name |
7-chloro-4-hydroxy-6-[4-(3-methoxyphenyl)phenyl]-3-pyrazol-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18ClN3O3/c1-32-18-5-2-4-17(12-18)15-6-8-16(9-7-15)19-13-20-22(14-21(19)26)28-25(31)23(24(20)30)29-11-3-10-27-29/h2-14H,1H3,(H2,28,30,31) |
InChI-Schlüssel |
ABBVSFUWVVFXEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=C(C(=O)N4)N5C=CC=N5)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)

![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
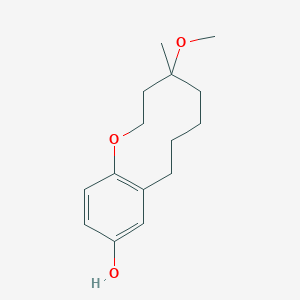
![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
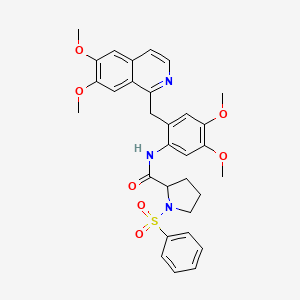
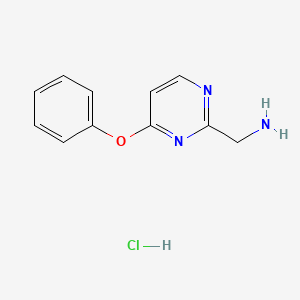
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
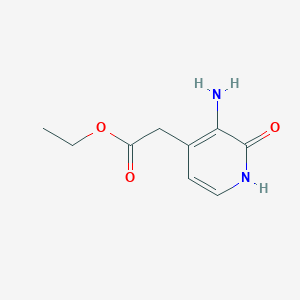
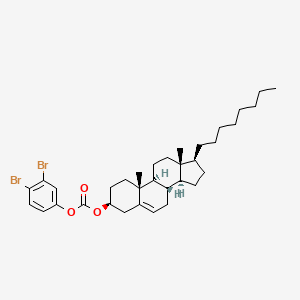
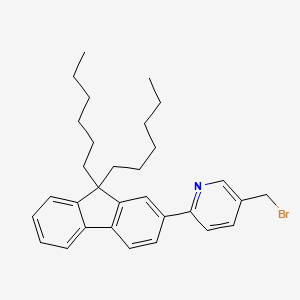
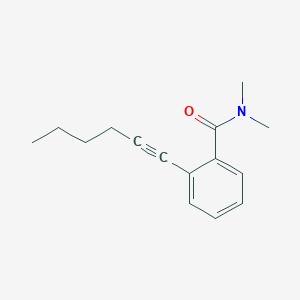
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
